![molecular formula C22H29BrN2O2 B4323768 N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide](/img/structure/B4323768.png)
N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide
Übersicht
Beschreibung
N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide, commonly known as ADBM, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. ADBM is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal function in the central nervous system (CNS).
Wirkmechanismus
ADBM acts as a N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the CNS. Activation of mGluR5 leads to the mobilization of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and neuronal excitability. ADBM binds to a specific allosteric site on mGluR5, which enhances the receptor's response to glutamate, the primary neurotransmitter that activates mGluR5.
Biochemical and Physiological Effects:
ADBM has been shown to have a range of biochemical and physiological effects in preclinical models. ADBM enhances synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. ADBM also increases the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, ADBM has been found to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
ADBM has several advantages as a tool for studying mGluR5 function in vitro and in vivo. ADBM is a highly selective N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide of mGluR5, which allows for precise modulation of receptor activity without affecting other glutamate receptors. ADBM is also relatively stable and can be administered orally or by injection, making it a convenient tool for pharmacological studies. However, ADBM has some limitations, including its relatively short half-life and potential for off-target effects at high doses.
Zukünftige Richtungen
There are several potential future directions for research on ADBM and its applications in various fields. One area of interest is the development of more potent and selective mGluR5 N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamides that can be used as therapeutic agents for CNS disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes, such as immune function and metabolism. Additionally, ADBM and other mGluR5 N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamides may have applications in drug discovery for other CNS disorders, such as autism spectrum disorder and traumatic brain injury.
Wissenschaftliche Forschungsanwendungen
ADBM has been extensively studied in preclinical models as a potential therapeutic agent for various CNS disorders, including anxiety, depression, schizophrenia, and addiction. ADBM has been shown to enhance the activity of mGluR5, which can lead to increased synaptic plasticity and improved cognitive function. Additionally, ADBM has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O2/c23-19-2-1-18(22-11-15-7-16(12-22)9-17(8-15)13-22)10-20(19)24-21(26)14-25-3-5-27-6-4-25/h1-2,10,15-17H,3-9,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRVJUKWIYXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323686.png)
![7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B4323700.png)
![N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4323704.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylthio)-4H-1,2,4-triazole](/img/structure/B4323721.png)
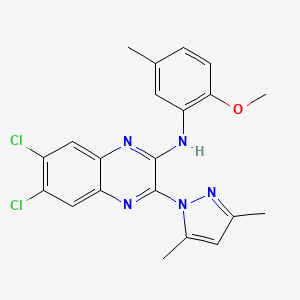
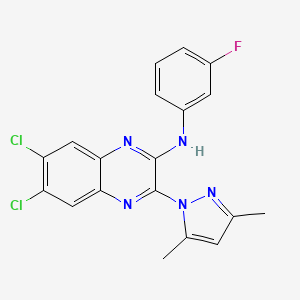
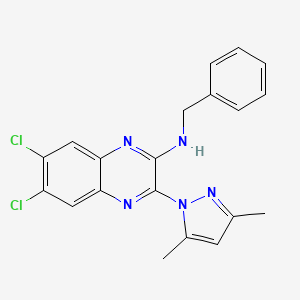
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B4323754.png)
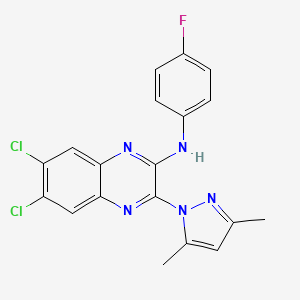
![2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323764.png)
![2-[4-ethyl-3-(2-methyl-3-furyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323766.png)

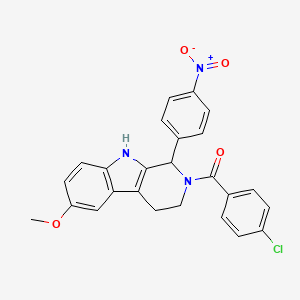
![2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323785.png)
